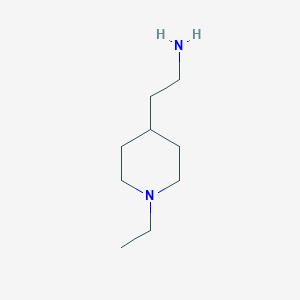

2-(1-Ethylpiperidin-4-yl)ethanamine

Descripción

Structural Context and Significance of the Ethylpiperidine-Ethanamine Moiety

The 2-(1-Ethylpiperidin-4-yl)ethanamine molecule is characterized by its heterocyclic amine structure. The core of the molecule is a six-membered piperidine (B6355638) ring. This ring contains five methylene (B1212753) bridges (–CH2–) and one amine bridge (–NH–). wikipedia.org The nitrogen atom within the piperidine ring is substituted with an ethyl group, and an ethanamine side chain is attached to the fourth carbon of the ring.

The ethylpiperidine-ethanamine moiety is of interest to researchers due to the prevalence of the piperidine scaffold in a vast number of biologically active compounds. Piperidine derivatives are integral to the design of pharmaceuticals and are found in over twenty classes of drugs. researchgate.netencyclopedia.pub The presence of the basic nitrogen in the piperidine ring and the primary amine of the ethanamine group allows for the formation of salts and interactions with biological targets, such as receptors and enzymes. The ethyl group on the piperidine nitrogen can influence the molecule's lipophilicity and its binding affinity to specific targets.

Historical Perspective of Piperidine-Containing Compounds in Scientific Discovery

The history of piperidine-containing compounds is rich and dates back to the 19th century. Piperidine itself was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both scientists obtained it from piperine, the compound responsible for the pungency of black pepper. wikipedia.org

Throughout history, the piperidine structural motif has been identified in numerous natural alkaloids with potent biological activities. wikipedia.org Examples include the fire ant toxin solenopsin (B1210030) and the neurotoxin coniine from poison hemlock. wikipedia.org In the realm of synthetic chemistry, piperidine and its derivatives have been utilized in a wide array of chemical reactions, including as a base for the deprotection of Fmoc-amino acids in solid-phase peptide synthesis and in the clandestine manufacture of phencyclidine. wikipedia.org The versatility and prevalence of the piperidine ring in both natural products and synthetic drugs have cemented its importance in scientific discovery, paving the way for the investigation of more complex derivatives like this compound. nih.govijnrd.org

Current Research Landscape and Emerging Trends for this compound

Current research involving the this compound scaffold is primarily focused on its incorporation into larger molecules to explore their potential as novel therapeutic agents. The piperidine moiety is a key synthetic fragment in drug design. researchgate.net

One area of investigation involves the synthesis of Schiff bases derived from 2-(piperidin-4-yl)ethanamine (B1607912) (a related compound lacking the N-ethyl group) and various aldehydes. najah.edu These Schiff bases have shown promising in vitro antimicrobial and antioxidant activities. najah.edu While this research does not directly use the N-ethylated version, it highlights the reactivity of the ethanamine group and the potential for creating diverse molecular libraries based on the piperidin-4-ylethanamine core.

Furthermore, derivatives of piperidine are being explored for a wide range of pharmacological applications, including as anticancer agents, inhibitors of specific enzymes like glutaminase (B10826351) (GLS1), and for their potential in treating neurological disorders. encyclopedia.pubnih.gov For instance, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs have been developed as selective GLS1 inhibitors, demonstrating antitumor activities in preclinical models. nih.gov This underscores the ongoing trend of utilizing substituted piperidines as a scaffold to develop targeted therapies.

While specific research on this compound as a primary active compound is limited, its structural components are central to many active areas of medicinal chemistry research. The emerging trend is to use this and similar piperidine derivatives as building blocks to synthesize more complex and specific ligands for various biological targets.

Propiedades

IUPAC Name |

2-(1-ethylpiperidin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-11-7-4-9(3-6-10)5-8-11/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXANJKWCNDPIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720001-91-2 | |

| Record name | 2-(1-ethylpiperidin-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Reductive Amination Strategies for the Core Structure of 2-(1-Ethylpiperidin-4-yl)ethanamine

The construction of the this compound core frequently employs reductive amination as a key synthetic step. This powerful transformation typically involves the reaction of a ketone with an amine in the presence of a reducing agent to form a new carbon-nitrogen bond.

A plausible and efficient route to the target compound commences with the synthesis of 1-ethyl-4-piperidone (B1582495). This can be achieved by heating piperidin-4-one hydrochloride monohydrate with bromoethane (B45996) and sodium carbonate in acetonitrile (B52724). chemicalbook.com The resulting 1-ethyl-4-piperidone can then undergo reductive amination with a suitable two-carbon amine equivalent, such as aminoacetonitrile, followed by reduction of the nitrile to the primary amine.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the reductive amination process is highly dependent on the choice of reagents and reaction conditions. A variety of reducing agents can be employed, each with its own advantages in terms of reactivity, selectivity, and handling.

| Reducing Agent | Typical Solvent(s) | Additive(s) | Key Characteristics |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Tetrahydrofuran (THF), Dichloromethane (DCM) | Acetic Acid (AcOH) | Mild and selective, tolerates a wide range of functional groups. chemicalbook.comfigshare.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | pH control often required | Effective but toxic cyanide byproduct. |

| Hydrogen (H₂) | Ethanol (EtOH), Methanol (MeOH) | Palladium on carbon (Pd/C), Platinum oxide (PtO₂) | "Green" and cost-effective, but requires specialized equipment for handling hydrogen gas. chemicalbook.com |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | None | Less selective, can reduce the ketone directly if imine formation is slow. dtic.mil |

For instance, the reductive amination of 1-ethyl-4-piperidone with a protected amino group can be effectively carried out using sodium triacetoxyborohydride in the presence of acetic acid. chemicalbook.com The choice of solvent also plays a crucial role, with aprotic solvents like THF or DCM being common. The reaction temperature is typically kept mild to moderate to ensure selectivity and prevent side reactions.

Stereoselective Synthesis Approaches for this compound and its Analogs

While this compound itself does not possess a chiral center on the piperidine (B6355638) ring, the synthesis of its analogs with substituents on the ring often requires stereocontrol. Numerous stereoselective methods have been developed for the synthesis of substituted piperidines. nih.govrsc.orgacs.org

One approach involves the use of chiral catalysts or auxiliaries to induce asymmetry during the ring-forming or functionalization steps. For example, organocatalytic enantioselective aza-Michael reactions can produce highly enantioenriched substituted piperidines. nih.gov Another strategy is the diastereoselective reduction of a substituted piperidone precursor. The choice of reducing agent and its steric bulk can influence the stereochemical outcome of the hydroxyl group, which can then be further manipulated.

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be broadly categorized into reactions on the primary amine, alterations to the piperidine ring, and coupling reactions for building more complex structures.

Alkylation and Acylation Reactions on the Amine Functionality

The primary amine group of this compound is a versatile handle for a variety of functionalization reactions.

Alkylation: Direct alkylation with alkyl halides can introduce one or two substituents on the nitrogen atom. However, this method can sometimes lead to overalkylation. A more controlled approach is reductive amination with an aldehyde or ketone.

Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a common strategy to introduce a wide range of functional groups and modulate the physicochemical properties of the molecule. For example, coupling with various carboxylic acids can be achieved using activating agents like HBTU and HOBt. mdpi.com

| Reaction Type | Reagent Class | Product Type |

| Alkylation | Alkyl halides, Aldehydes/Ketones (with reducing agent) | Secondary/Tertiary Amines |

| Acylation | Acyl chlorides, Anhydrides, Carboxylic acids (with coupling agents) | Amides |

Modifications of the Piperidine Ring System

The piperidine ring itself can be a target for further functionalization, although this often requires more specialized synthetic methods.

Recent advances have demonstrated the ability to functionalize piperidines at specific C-H bonds using rhodium-catalyzed reactions, allowing for the introduction of substituents at the C2, C3, or C4 positions with high regioselectivity and stereoselectivity. nih.gov The outcome of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov

Furthermore, the piperidine ring can be incorporated into more complex fused or spirocyclic systems through intramolecular cyclization reactions. nih.gov

Coupling Reactions for Complex Molecule Synthesis

The this compound scaffold can serve as a building block in more elaborate synthetic sequences through various coupling reactions. For instance, if a haloaryl group is introduced at the primary amine via acylation, subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are instrumental in constructing complex molecules with diverse biological activities.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic routes for complex molecules like this compound. The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. numberanalytics.com

The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. researchgate.net In the synthesis of piperidine derivatives, traditional methods may employ halogenated solvents or other volatile organic compounds (VOCs). Green chemistry encourages the substitution of these with more sustainable alternatives.

Solvent Selection: Greener solvent choices for amine and piperidine synthesis include:

Water: For certain hydrogenation or reductive amination steps, water can be an excellent solvent, especially when using water-soluble catalysts. nih.gov

Alcohols (e.g., Ethanol, Isopropanol): These are often biodegradable and have a lower toxicity profile than many aprotic solvents. Ethanol, in particular, can be derived from renewable resources. wikipedia.orgchemicalbook.com

Supercritical Fluids: Supercritical CO2 is a non-toxic, non-flammable, and inexpensive option that can be used for extractions and some reactions, leaving no solvent residue upon depressurization.

Ionic Liquids: These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing air pollution. Their tunability allows for the design of solvents that can enhance reaction rates and selectivity. numberanalytics.com

Waste Minimization: Strategies to reduce waste are guided by principles such as atom economy and E-Factor (Environmental Factor) reduction. numberanalytics.comrsc.org

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. For instance, catalytic hydrogenation is highly atom-economical.

Reduction of Derivatives: Avoiding the use of protecting groups for the amine functionalities can significantly shorten synthetic routes, reducing steps and the associated waste from protection/deprotection sequences. numberanalytics.com

Recycling: Developing protocols where the solvent and catalyst can be recovered and reused for multiple cycles is a key strategy. rsc.orgresearchgate.net This has been demonstrated effectively in amide synthesis, a reaction type relevant to potential derivatizations of the target molecule. rsc.orgresearchgate.net

Below is a table illustrating the properties of common solvents versus greener alternatives relevant to amine synthesis.

Table 1: Comparison of Conventional and Green Solvents

| Solvent | Type | Key Considerations |

|---|---|---|

| Dichloromethane (DCM) | Conventional | Effective, but a suspected carcinogen and environmental pollutant. google.com |

| Tetrahydrofuran (THF) | Conventional | Versatile ether, but can form explosive peroxides. google.com |

| Water | Green | Non-toxic, non-flammable, inexpensive; challenges can include reactant solubility. nih.gov |

| Ethanol | Green | Less toxic, biodegradable, renewable source; good for many hydrogenations. wikipedia.orgchemicalbook.com |

| Diethyl Carbonate (DEC) | Green | Biodegradable, low toxicity, considered a green substitute for phosgene (B1210022) derivatives. nih.gov |

Catalysis is a fundamental pillar of green chemistry, offering pathways that are more efficient, selective, and require less energy than stoichiometric reactions. numberanalytics.com The synthesis of the piperidine core of this compound is a prime candidate for catalytic methods, typically involving the hydrogenation of a corresponding pyridine (B92270) precursor.

Catalytic Hydrogenation: This is the most common industrial method for producing piperidines from pyridines. wikipedia.org The choice of catalyst is critical for achieving high yield and selectivity under mild conditions (lower temperature and pressure), which reduces energy consumption. nih.gov

Heterogeneous Catalysts: Metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) on a solid support (e.g., activated carbon) are widely used. organic-chemistry.orgacs.org They are advantageous due to their ease of separation from the reaction mixture and potential for recycling. Cobalt-based catalysts have also been shown to be effective. nih.govgoogle.com

Homogeneous Catalysts: These catalysts, such as Wilkinson's catalyst or iridium and rhodium complexes with specific ligands, offer high selectivity, especially for asymmetric synthesis to produce specific stereoisomers. nih.govacs.orgresearchgate.net While separation can be more complex, they often operate under very mild conditions.

Table 2: Catalytic Systems for the Hydrogenation of Pyridine Derivatives

| Catalyst System | Substrate Type | Key Advantages & Findings |

|---|---|---|

| Rhodium (Rh)/C | Pyridines | Effective for complete hydrogenation of the aromatic ring in water at moderate temperature and pressure. organic-chemistry.org |

| Iridium (Ir) Complexes | Pyridinium Salts | Allows for asymmetric hydrogenation, yielding chiral piperidines with high stereoselectivity. nih.gov |

| Cobalt (Co) on Nanoparticles | Pyridine Derivatives | Enables acid-free hydrogenation in water, offering a more environmentally friendly process. nih.gov |

| Palladium (Pd)/C | Pyridine Derivatives | A standard, versatile catalyst for hydrogenations, often used in deprotection steps as well. chemicalbook.comacs.org |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing. seqens.comasynt.comchemicalindustryjournal.co.uk It involves pumping reactants through a network of tubes and reactors, where the reaction occurs continuously. This methodology offers significant advantages in safety, efficiency, and scalability, making it highly suitable for the production of fine chemicals and active pharmaceutical ingredients (APIs). seqens.comcontractpharma.com

The synthesis of this compound, likely an intermediate, would benefit greatly from a continuous flow approach.

Enhanced Safety: Many reactions, particularly hydrogenations, can be highly exothermic and involve flammable gases. In a flow reactor, the reaction volume at any given moment is very small, drastically reducing the risk of thermal runaway and enabling reactions that would be too hazardous for large-scale batch reactors. cordenpharma.com

Precise Control: Flow systems allow for superior control over reaction parameters like temperature, pressure, and residence time. This leads to higher yields, improved purity, and better consistency from batch to batch. seqens.comchemicalindustryjournal.co.uk

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more reliable than redesigning a large-scale batch reactor. asynt.comchemicalindustryjournal.co.uk

Efficiency and Integration: Continuous processing allows for the integration of multiple reaction, separation, and purification steps into a single, automated line. This can significantly reduce manufacturing time, plant footprint, and capital expenditure. cordenpharma.com Heterogeneous catalysts are particularly well-suited for flow chemistry, as they can be packed into a reactor bed for continuous use without the need for downstream separation. contractpharma.com

Table 3: Comparison of Batch vs. Flow Processing for a Representative Hydrogenation

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of reactants and energy accumulation. | Inherently safer due to small reaction volumes and superior heat transfer. cordenpharma.com |

| Heat Transfer | Poor surface-area-to-volume ratio, making temperature control difficult. | Excellent heat transfer due to high surface-area-to-volume ratio. cordenpharma.com |

| Scalability | Complex; requires re-engineering of reactors and processes. | Simpler; achieved by extending run time or numbering-up. seqens.comasynt.com |

| Process Control | Less precise; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. chemicalindustryjournal.co.uk |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and uniform product quality. seqens.com |

| Capital Expenditure | High for large, specialized, high-pressure reactors. | Lower long-term costs due to smaller equipment and reduced footprint. cordenpharma.com |

Pharmacological and Biological Investigations of 2 1 Ethylpiperidin 4 Yl Ethanamine and Its Derivatives

Mechanisms of Action and Molecular Interactions

Ligand-Receptor Binding Assays and Receptor Modulatory Effects

There is no publicly available data from ligand-receptor binding assays for 2-(1-Ethylpiperidin-4-yl)ethanamine. Consequently, its affinity and selectivity for various receptors, which are crucial for understanding its potential pharmacological effects, remain unknown.

Enzyme Inhibition Studies and Target Identification

Similarly, information regarding the inhibitory effects of this compound on specific enzymes is not documented in the scientific literature. Enzyme inhibition is a key mechanism for many drugs, and the absence of such studies for this compound means its potential targets are yet to be identified.

Influence on Neurotransmitter Systems and Signal Transduction Pathways

The impact of this compound on neurotransmitter systems and associated signal transduction pathways has not been described in any research publications. Understanding these interactions is fundamental to assessing a compound's potential for treating neurological or psychiatric disorders.

Biological Activity and Therapeutic Potential

Neuropharmacological Effects, including Dopaminergic Signaling Modulation

While many piperidine (B6355638) derivatives are known to interact with the dopaminergic system, there are no specific studies that have investigated the neuropharmacological effects of this compound, including its potential to modulate dopaminergic signaling.

Anticancer Properties and Apoptosis Induction Pathways

The potential for this compound to exhibit anticancer properties or to induce apoptosis in cancer cells has not been explored in any published research. Although some piperidine-containing molecules have shown promise in this area, this specific compound has not been a subject of such investigations.

Antimicrobial Activity, including ATP Synthase Inhibition

The threat of antimicrobial resistance has spurred the search for novel chemical entities with potent and broad-spectrum antimicrobial activity. The piperidine ring system has proven to be a versatile template for the development of such agents. biomedpharmajournal.org While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available literature, research on structurally related piperidine derivatives provides significant insights into its potential.

Derivatives of piperidine have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. biomedpharmajournal.orgbiointerfaceresearch.comtandfonline.comacademicjournals.orgnih.gov For instance, certain N'-alkyl-N-(2-aminoethyl)piperidines, which share a similar structural framework with the subject compound, have been synthesized and evaluated for their in vitro antimicrobial activities against microorganisms associated with dental caries. nih.gov Specifically, tetradecyl and hexadecyl derivatives exhibited significant bacteriostatic activity. nih.gov

The mechanism of antimicrobial action for many piperidine derivatives is multifaceted. While not explicitly demonstrated for this compound, some antimicrobial agents exert their effects by targeting essential cellular enzymes. One such critical enzyme is ATP synthase, which is vital for cellular energy production in both prokaryotic and eukaryotic cells. nih.gov Inhibition of this enzyme can lead to a depletion of cellular ATP, ultimately resulting in microbial cell death. While the direct inhibition of ATP synthase by this compound has not been reported, the broader class of nitrogen-containing heterocyclic compounds has been explored for this purpose.

The following table illustrates the antimicrobial activity of some piperidine derivatives against various microbial strains, showcasing the potential of this chemical class.

| Compound | Test Organism | MIC (μg/mL) | Reference |

| Piperidine Derivative A | Staphylococcus aureus | 32-128 | tandfonline.com |

| Piperidine Derivative B | Escherichia coli | >512 | tandfonline.com |

| Piperidine Derivative C | Candida albicans | 32-64 | tandfonline.com |

| Thiosemicarbazone of a Piperidin-4-one derivative | Staphylococcus aureus | - | biomedpharmajournal.org |

| Thiosemicarbazone of a Piperidin-4-one derivative | E. coli | - | biomedpharmajournal.org |

| Thiosemicarbazone of a Piperidin-4-one derivative | Aspergillus niger | - | biomedpharmajournal.org |

Note: The specific structures of Piperidine Derivatives A, B, and C are detailed in the referenced literature. The MIC values for the thiosemicarbazone derivatives were reported in terms of zone of inhibition and compared to a standard drug.

Potential in Autophagy Modulation

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a crucial role in maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of autophagy has emerged as a promising therapeutic strategy.

Recent studies have indicated that certain piperidine derivatives can influence the autophagy pathway. For example, a series of diphenylbutylpiperidine derivatives have been identified as inducers of autophagy. researchgate.net Furthermore, piperine, an alkaloid found in black pepper that contains a piperidine ring, has been shown to induce autophagy in acute leukemia cells. nih.govnih.gov Another study reported that a novel phenyl sulfonyl piperidine compound, PSP205, can induce ER stress and autophagy-mediated apoptosis in colon cancer cells by modulating COPB2, a key component of the coat protein complex I (COPI) involved in vesicle trafficking. acs.org

While direct evidence for the autophagy-modulating effects of this compound is currently lacking, the established activity of structurally related compounds suggests that it and its derivatives could be promising candidates for investigation in this area. The ability to modulate autophagy could open up new avenues for the therapeutic application of this class of compounds in various disease contexts.

Structure-Activity Relationship (SAR) Studies and Ligand Design

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding the molecular features required for a desired pharmacological effect and for guiding the design of more potent and selective analogs.

For piperidine derivatives, the piperidine ring itself often serves as a central scaffold. The nature and position of substituents on this ring, as well as on any appended groups, are critical determinants of biological activity. In the case of antimicrobial piperidines, a key pharmacophoric element is often a combination of a basic nitrogen atom, which can be protonated at physiological pH, and a lipophilic moiety. This combination is thought to facilitate interaction with and disruption of microbial cell membranes. For instance, in a series of piperidine-4-carboxamides identified as inhibitors of Mycobacterium abscessus DNA gyrase, the piperidine-4-carboxamide core was essential for activity. nih.gov

Systematic variation of substituents on the piperidine ring and its side chains has been shown to have a profound impact on biological activity. For example, in the aforementioned study on N'-alkyl-N-(2-aminoethyl)piperidines, the length of the N'-alkyl chain was found to be a critical factor for antimicrobial potency, with the tetradecyl and hexadecyl derivatives showing the highest activity. nih.gov Similarly, in the development of piperidine-4-carboxamide-based anti-mycobacterial agents, modifications to the substituent on the piperidine nitrogen and the aromatic group attached to the carboxamide significantly influenced their inhibitory activity against DNA gyrase. nih.gov

The insights gained from SAR studies are instrumental in the rational design of new analogs with improved pharmacological profiles. By identifying the key structural features responsible for activity and selectivity, medicinal chemists can strategically modify a lead compound to enhance its potency, reduce off-target effects, and improve its pharmacokinetic properties. For example, optimization of a lead piperidine-4-carboxamide resulted in analogs with increased antibacterial activity and improved stability in mouse plasma. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to the development of new therapeutic agents.

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological evaluation of a new chemical entity is a multi-step process that begins with in vitro assays and progresses to in vivo studies in animal models.

In vitro studies are essential for determining the intrinsic activity of a compound against a specific biological target, such as a microbial enzyme or a cellular receptor. mdpi.com For antimicrobial agents, this typically involves determining the minimum inhibitory concentration (MIC) against a panel of relevant microorganisms. biointerfaceresearch.comnih.gov For compounds intended to modulate cellular processes like autophagy, in vitro assays might involve cell-based imaging techniques, western blotting for key protein markers, or reporter gene assays. acs.org

Compounds that demonstrate promising in vitro activity are then advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a living organism. mdpi.comnih.govmdpi.com This can involve administering the compound to animal models of infection to evaluate its ability to clear the pathogen or to models of other diseases to assess its therapeutic effect. mdpi.com Pharmacokinetic studies are also crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), which are critical factors for determining its potential as a drug. mdpi.com

Cell-Based Assays for Biological Response Assessment

Cell-based assays are fundamental in early-stage drug discovery, offering insights into a compound's activity in a biological context. These assays can range from determining general cell health to probing specific molecular interactions. For a compound like this compound, a variety of cell-based assays would be employed to understand its potential effects. criver.comyoutube.com

A primary step often involves cytotoxicity and cell viability assays. These tests, such as the MTT or resazurin (B115843) reduction assays, are critical for establishing a concentration range where the compound does not induce cell death, a prerequisite for further specific functional assays. fishersci.eu For instance, in the investigation of other piperidine derivatives, researchers have utilized such assays to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines. nih.gov

Following initial toxicity profiling, more specific assays are employed based on the hypothesized target or desired therapeutic effect. For example, if the compound is being investigated for its potential as an anticancer agent, cell proliferation assays would be conducted on relevant cancer cell lines, such as OVCAR-8 (human ovarian carcinoma) or HCT116 (human colon cancer). nih.govtandfonline.com Other piperidine derivatives have been shown to inhibit the proliferation of prostate cancer cells (PC3) and affect the cell cycle in breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov

The table below illustrates a hypothetical set of cell-based assays that could be used to evaluate the biological response of this compound derivatives.

| Assay Type | Cell Line(s) | Endpoint Measured | Potential Application |

| Cell Viability | Various (e.g., HEK293, HepG2) | Cellular metabolism, membrane integrity | General toxicity assessment |

| Cell Proliferation | Cancer cell lines (e.g., PC3, MCF-7) | DNA synthesis, cell count | Anticancer activity |

| Receptor Binding | Cells expressing specific receptors (e.g., GPCRs, ion channels) | Ligand-receptor interaction | Target identification and affinity |

| Reporter Gene Assay | Engineered cell lines | Gene expression changes | Pathway analysis |

Preclinical Models for Efficacy and Mechanism Studies

Following promising in vitro results, the investigation of a compound's efficacy and mechanism of action moves to preclinical models. These in vivo studies are essential for understanding how the compound behaves in a whole organism, providing data on its potential therapeutic effects and how it achieves them.

For a novel compound like this compound, the choice of preclinical model would be dictated by the findings from cell-based assays. For example, if in vitro data suggested cognition-enhancing properties, a passive avoidance test in mice could be employed to assess its nootropic activity. nih.gov Research on other 4-aminopiperidine (B84694) derivatives has demonstrated their potential as cognition enhancers in such models. nih.gov

If the compound showed potential as an anti-cancer agent, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be a standard preclinical approach. The effect of the compound on tumor growth, size, and metastasis would be monitored. Studies on other piperidine derivatives have utilized such models to confirm their in vivo antitumor activity. nih.gov

Computational Pharmacology and Molecular Modeling

In parallel with experimental investigations, computational methods play an increasingly vital role in drug discovery. These in silico techniques can predict a compound's properties, identify potential biological targets, and guide the design of more potent and selective derivatives.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netmdpi.com For this compound, docking studies could be used to predict its binding mode within the active site of various potential protein targets, such as G-protein coupled receptors, enzymes, or ion channels. researchgate.netresearchgate.net

For instance, molecular docking studies on other piperidine derivatives have been used to predict their interactions with the dopamine (B1211576) D2 receptor and to understand the structural basis for their activity as dual NK1R antagonists and serotonin (B10506) transporter (SERT) inhibitors. researchgate.netnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. mdpi.com

Molecular dynamics simulations can further refine the understanding of the ligand-receptor complex by simulating the movement of atoms over time, providing insights into the stability of the binding and the conformational changes that may occur.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govyoutube.com

For a series of derivatives of this compound, a QSAR model could be built using their experimentally determined biological activities (e.g., IC50 values from cell-based assays) and calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). researchgate.net Studies on other piperidine derivatives have successfully used QSAR models to predict their inhibitory activity against targets like Akt1 kinase and oxidosqualene cyclase. nih.govresearchgate.net These models are typically validated using statistical methods to ensure their predictive power. nih.gov

The table below outlines the steps involved in a typical QSAR study for a series of this compound derivatives.

| Step | Description |

| Data Set Preparation | A series of compounds with known biological activity is compiled. |

| Descriptor Calculation | Various molecular descriptors are calculated for each compound. |

| Model Development | A mathematical model is created to correlate descriptors with activity. |

| Model Validation | The model's predictive ability is tested using internal and external validation sets. |

| Prediction | The validated model is used to predict the activity of new compounds. |

Prediction of Biological Targets and Pathways

Computational tools can also be employed to predict the potential biological targets and pathways that a compound might modulate. This can be achieved through various methods, including ligand-based approaches, which compare the compound's structure to known ligands of specific targets, and structure-based approaches, which involve docking the compound into the binding sites of a large panel of proteins.

For this compound, such predictive tools could generate a list of potential protein targets, which could then be validated experimentally through binding assays or other functional tests. This approach can significantly accelerate the process of target identification and help to elucidate the compound's mechanism of action.

Advanced Analytical Methodologies for 2 1 Ethylpiperidin 4 Yl Ethanamine

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating 2-(1-Ethylpiperidin-4-yl)ethanamine from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a polar compound like this compound, reversed-phase HPLC would be a suitable method.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The composition of the mobile phase can be optimized to achieve good separation of the target compound from any impurities. Detection can be achieved using a UV detector if the analyte or its impurities have a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature and relatively low volatility of this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and tailing. oup.comgoogle.com

To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte. oup.com Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The derivatized analyte can then be readily separated on a non-polar capillary GC column and detected by a mass spectrometer. GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the sample, such as residual solvents from the synthesis process. The mass spectrometer provides definitive identification of the separated components based on their mass spectra. cmbr-journal.com

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical for chiral compounds, and this compound is no exception. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying enantiomers. However, compounds like piperidine (B6355638) amines often lack a strong chromophore, making direct UV detection challenging. asianpubs.orgnih.gov To overcome this, a common strategy involves pre-column derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers that are readily separable on a standard achiral column, or with a reagent that introduces a chromophore for detection on a chiral stationary phase (CSP). researchgate.netnih.gov

For analogous piperidine compounds, reagents such as 3,5-dinitrobenzoic acid or p-toluene sulfonyl chloride (PTSC) have been successfully used for derivatization. asianpubs.orgnih.govresearchgate.net The resulting derivatives can then be separated on a chiral column, such as a Chiralpak AD-H or CHI-DMB. asianpubs.orgnih.gov Method validation for such assays confirms they are accurate, stable, and sensitive for determining enantiomeric purity. asianpubs.org The resolution between the enantiomeric peaks is a key parameter, with values greater than 4.0 being achievable. nih.gov

Table 1: Representative Chiral HPLC Method Parameters for Piperidine Analogs

| Parameter | Condition/Value |

|---|---|

| Technique | Pre-column Derivatization HPLC |

| Derivatization Reagent | 3,5-Dinitrobenzoic Acid or p-Toluene Sulfonyl Chloride asianpubs.orgresearchgate.net |

| Stationary Phase (Column) | Chiralpak AD-H or CHI-DMB (250 mm x 4.6 mm) asianpubs.orgnih.gov |

| Mobile Phase | n-hexane:ethanol (85:15 v/v) or 0.1% Diethyl Amine in Ethanol asianpubs.orgnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min asianpubs.orgnih.gov |

| Detection | UV at 228 nm or 254 nm nih.govgoogle.com |

| Column Temperature | 30 °C google.com |

Electrochemical and Other Advanced Analytical Methods

Beyond chromatography, other advanced analytical techniques provide valuable information on the physicochemical properties and purity of this compound. Electrochemical methods and capillary electrophoresis offer alternative and complementary approaches for comprehensive analysis.

Voltammetry and Amperometry for Electrochemical Properties

Voltammetric and amperometric methods are powerful tools for investigating the electrochemical properties of molecules, such as their oxidation and reduction potentials. libretexts.org For this compound, these techniques can characterize the redox behavior of the tertiary ethylpiperidine and primary amine functionalities. researchgate.net Cyclic Voltammetry (CV) is particularly useful for studying the electrochemical behavior of compounds in solution. libretexts.org

In a typical CV experiment, a time-dependent potential is applied to a working electrode (e.g., glassy carbon) in a solution containing the analyte, and the resulting current is measured. libretexts.orgmdpi.com The resulting voltammogram provides quantitative and qualitative information, including the peak potentials (Ep) where oxidation or reduction occurs. libretexts.orgresearchgate.net This data is crucial for understanding potential metabolic pathways involving oxidation and for developing electrochemical sensors. The electrochemical behavior of piperidine-containing structures has been successfully characterized using these methods. researchgate.net

Table 2: Typical Parameters from Cyclic Voltammetry Analysis

| Parameter | Description |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum Wire |

| Solvent/Electrolyte | e.g., Ethanol / 0.1 M Lithium Perchlorate mdpi.com |

| Scan Rate (ν) | 50-100 mV/s researchgate.netmdpi.com |

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs. |

| Cathodic Peak Potential (Epc) | Potential at which reduction occurs. |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. nih.gov It offers significant advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption, making it a valuable alternative to HPLC. nih.gov For the analysis of this compound, CE, particularly Capillary Zone Electrophoresis (CZE), can provide excellent separation from process-related impurities and degradation products. nih.gov

The technique's high selectivity is beneficial for impurity profiling. nih.govnih.gov Method development involves optimizing parameters such as the background electrolyte (BGE) composition and pH, applied voltage, and capillary temperature to achieve the desired separation. nih.gov Due to its high sensitivity, CE can often detect impurities at lower levels than HPLC. nih.gov

Table 3: Typical Parameters for Capillary Electrophoresis Analysis

| Parameter | Typical Setting |

|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) |

| Capillary | Uncoated Fused-Silica |

| Background Electrolyte (BGE) | Phosphate or Borate buffer nih.gov |

| Applied Voltage | 20-30 kV nih.govnih.gov |

| Temperature | 25 °C nih.gov |

| Detection | UV (e.g., 214 nm or 227 nm) nih.gov |

| Injection Mode | Hydrodynamic |

Method Validation and Quality Control in Analytical Research

Validation is essential to ensure that an analytical method is suitable for its intended purpose. nih.gov According to International Conference on Harmonisation (ICH) guidelines, key validation parameters include sensitivity, specificity, accuracy, and precision. nih.govresearchgate.net

Sensitivity, Specificity, Accuracy, and Precision Assessments

These parameters are rigorously evaluated to demonstrate the reliability of an analytical method for quantifying this compound.

Sensitivity is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.netnih.gov For similar piperidine compounds, LODs have been reported in the range of 0.15 µg/mL. researchgate.netnih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components. nih.gov This is often demonstrated through forced degradation studies and analysis of blank matrices. nih.govnih.gov

Accuracy reflects the closeness of the test results to the true value. It is typically assessed through recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%). nih.gov Average recoveries between 98% and 102% are generally considered acceptable. asianpubs.orgresearchgate.netnih.gov

Precision measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories). nih.gov An RSD of less than 2% is typically desired. asianpubs.org

Table 4: Summary of Key Method Validation Parameters and Acceptance Criteria

| Parameter | Assessment Method | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Percent recovery from spiked placebo samples. nih.gov | 98.0% to 102.0% asianpubs.orgresearchgate.net |

| Precision (Repeatability) | %RSD of replicate injections or preparations. | RSD ≤ 2.0% asianpubs.org |

| Specificity | Peak purity analysis; separation from degradants and impurities. | Analyte peak is pure and resolved from other peaks. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 or based on standard deviation of the response and the slope. | Reportable value (e.g., 0.15 µg/mL) nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 or based on standard deviation of the response and the slope. | Reportable value (e.g., 0.44 µg/mL) nih.gov |

| Linearity | Analysis of samples over a range of concentrations. | Correlation Coefficient (r²) ≥ 0.999 researchgate.netnih.gov |

Stability and Degradation Product Analysis

A stability-indicating method (SIM) is a validated analytical procedure that can accurately measure the active ingredient without interference from its degradation products, process impurities, or other components. nih.govyoutube.com Establishing such a method is crucial for determining the shelf life and storage conditions of a compound.

The development of a SIM involves subjecting the compound to forced degradation (stress testing) under various conditions to generate potential degradation products. nih.gov The analytical method, typically HPLC, must then demonstrate the ability to separate the intact parent compound from all significant degradants. nih.gov

Table 5: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagent/Condition |

|---|---|

| Acid Hydrolysis | 0.1 M HCl, elevated temperature (e.g., 60-80 °C) nih.gov |

| Base Hydrolysis | 0.1 M NaOH, elevated temperature (e.g., 60-80 °C) nih.gov |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature nih.gov |

| Thermal Degradation | Dry heat (e.g., 105 °C) for a specified period. nih.gov |

| Photolytic Degradation | Exposure to UV and visible light (ICH Q1B guidelines). |

For this compound, degradation would likely involve the tertiary or primary amine groups, potentially leading to N-oxides or de-alkylated products. The successful separation of these species from the parent peak would confirm the stability-indicating nature of the analytical method. nih.gov

Future Directions and Interdisciplinary Research

Exploration of Novel Biological Targets and Pathways

The piperidine (B6355638) ring is a common scaffold in many biologically active compounds and approved drugs, suggesting that 2-(1-Ethylpiperidin-4-yl)ethanamine could interact with a range of biological targets. Future research should focus on systematic screening to identify its molecular targets and elucidate the biological pathways it may modulate.

Initial investigations would likely involve broad-based phenotypic screening to observe the compound's effects on various cell lines, followed by target deconvolution to identify the specific proteins or pathways responsible for any observed activity. Given the structural similarities to other compounds, several target classes could be prioritized for investigation. For instance, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. mdpi.com This suggests that this compound could be evaluated for similar activity.

Another potential area of exploration is its effect on cancer-related pathways. For example, a compound containing a piperidin-1-yl)ethyl)-1H-benzo[d]imidazole moiety has been identified as a novel c-Myc inhibitor, which can disrupt the c-Myc/Max protein interaction and induce apoptosis in lung cancer cells. nih.gov This precedent suggests that screening this compound against targets in oncology, such as proto-oncogenes and tumor suppressors, could be a fruitful avenue of research. Furthermore, glutaminase (B10826351) (GLS1) inhibitors containing a piperidine scaffold have shown promise in cancer therapy, indicating another potential target for this compound. nih.gov

A hypothetical screening cascade for this compound could involve an initial broad panel of assays, followed by more focused studies based on preliminary results.

Table 1: Hypothetical Initial Screening Panel for this compound

| Target Class | Specific Examples | Rationale |

| Inflammasome Components | NLRP3, AIM2 | Structural similarity to known NLRP3 inhibitors. mdpi.com |

| Oncogenic Proteins | c-Myc, Max | Potential to disrupt protein-protein interactions. nih.gov |

| Metabolic Enzymes | Glutaminase (GLS1), IDH1/2 | Piperidine scaffolds are present in known GLS1 inhibitors. nih.gov |

| G-Protein Coupled Receptors | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors | The piperidine moiety is a common feature in GPCR ligands. |

| Ion Channels | Sodium Channels, Potassium Channels | Amine-containing compounds frequently modulate ion channel activity. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential targets and off-target effects of novel compounds like this compound. For example, quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of this compound and its analogs with their biological activities. atomwise.com

An ML-driven approach to investigate this compound would involve the following steps, as outlined in the table below.

Table 2: Machine Learning Workflow for the Analysis of this compound

| Step | Description | Relevant Techniques |

| 1. Data Collection | Aggregation of data on compounds with similar scaffolds and their known biological activities from databases like ChEMBL and PubChem. | Database mining, literature review. |

| 2. Feature Engineering | Conversion of the 2D and 3D structures of the compounds into numerical descriptors (e.g., molecular fingerprints, physicochemical properties). | RDKit, Mordred. |

| 3. Model Training | Development of predictive models using algorithms such as random forests, support vector machines, or deep neural networks. nih.gov | Supervised learning, regression, classification. |

| 4. Target Prediction | Use of the trained model to predict the most likely biological targets for this compound. | Target prediction algorithms. |

| 5. In Silico Validation | Use of molecular docking simulations to validate the predicted interactions with the identified targets. blogspot.com | AutoDock, Schrödinger Suite. |

| 6. Lead Optimization | Generation of virtual analogs of the compound with predicted improvements in efficacy and safety profiles. | Generative models, reinforcement learning. |

Advanced Materials Science Applications

While the primary focus for a molecule like this compound is typically within the realm of pharmacology, its chemical structure holds potential for applications in advanced materials science. The presence of both a secondary amine within the piperidine ring and a primary amine on the ethyl side chain provides reactive sites for polymerization and surface functionalization.

In polymer chemistry, diamine compounds are often used as monomers or cross-linking agents in the synthesis of polyamides and polyimides. The specific stereochemistry and flexibility of the ethylpiperidine backbone could impart unique thermal and mechanical properties to such polymers.

Furthermore, the amine groups can act as ligands for metal ions, suggesting potential applications in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials are of interest for gas storage, catalysis, and chemical sensing. The ethylpiperidine moiety could serve as a flexible linker within the MOF structure, potentially leading to materials with novel porous architectures and dynamic properties.

Another area of speculative application is in the functionalization of surfaces. The amine groups can be grafted onto the surface of materials like silica (B1680970) or gold nanoparticles to alter their surface chemistry. This could be used to improve the biocompatibility of medical implants, create novel stationary phases for chromatography, or develop targeted drug delivery systems. While these applications are currently hypothetical for this specific compound, they represent exciting avenues for future interdisciplinary research.

Collaborative Research Initiatives in Academia and Industry

The successful translation of a promising chemical entity like this compound from a laboratory curiosity to a clinically or commercially viable product hinges on robust collaboration between academic institutions and industrial partners. Such initiatives are crucial for bridging the gap between basic research and applied development.

Academic research groups are well-positioned to conduct the initial exploratory studies, including the synthesis of analogs, preliminary biological screening, and the elucidation of mechanisms of action. They can provide the foundational knowledge and intellectual property that form the basis for further development.

Industrial partners, such as pharmaceutical or biotechnology companies, can then bring their expertise in large-scale synthesis, medicinal chemistry optimization, preclinical and clinical development, and regulatory affairs. These collaborations can take many forms, including sponsored research agreements, technology licensing, and the formation of joint ventures.

Public-private partnerships and government-funded consortia can also play a vital role in advancing the research on novel compounds. These initiatives can provide the necessary funding and infrastructure to tackle high-risk, high-reward projects that may be beyond the scope of individual institutions. The open sharing of data and research tools within these collaborations can also help to accelerate the pace of discovery and avoid the duplication of efforts. For a compound with limited existing data like this compound, such collaborative models will be essential to fully explore its therapeutic or material science potential.

Q & A

Q. What are the recommended synthetic routes for 2-(1-Ethylpiperidin-4-yl)ethanamine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation of piperidine precursors. For example, analogous compounds like 2-(1-Benzylpiperidin-4-yl)ethanamine are synthesized via alkylation of 4-piperidone derivatives followed by reduction . Optimization may include:

- Catalyst selection : Use of palladium or nickel catalysts for hydrogenation.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature control : Stepwise heating (40–80°C) minimizes side reactions.

Characterization via -NMR and LC-MS is critical for verifying intermediate purity .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : -NMR and -NMR confirm substitution patterns (e.g., ethyl vs. benzyl groups at the piperidine nitrogen) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHN for this compound).

- Chromatography : HPLC with UV detection (λ~255 nm) ensures >98% purity, as seen in structurally related compounds .

Advanced Research Questions

Q. How can researchers design experiments to compare the receptor binding affinities of this compound with benzyl-substituted analogs?

- Methodological Answer :

- In vitro assays : Radioligand displacement studies using -labeled ligands (e.g., dopamine or serotonin receptor subtypes). For example, benzyl-substituted analogs show affinity for σ receptors, which can serve as a benchmark .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses, focusing on steric effects of the ethyl group versus bulkier substituents.

- Data normalization : Express results as Ki values relative to control ligands to account for assay variability .

Q. What strategies resolve contradictions in pharmacokinetic data for piperidine derivatives like this compound?

- Methodological Answer :

- Meta-analysis : Cross-reference in vitro metabolic stability (e.g., liver microsome assays) with in vivo bioavailability studies.

- Species-specific factors : Test multiple animal models (e.g., rodents vs. primates) to identify interspecies metabolic differences.

- Advanced analytics : Use LC-MS/MS to detect metabolites, as seen in studies of N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide .

Q. How should researchers address discrepancies in toxicity profiles between this compound and its structural analogs?

- Methodological Answer :

- Tiered testing : Begin with Ames tests for mutagenicity, followed by acute toxicity studies in zebrafish (OECD TG 203).

- Mechanistic studies : Evaluate mitochondrial toxicity via Seahorse assays, as ethyl groups may alter membrane permeability compared to benzyl derivatives .

- Cross-validation : Compare results with EPA DSSTox data for structurally related amines to identify trends .

Experimental Design & Data Analysis

Q. What in vivo models are optimal for studying the neuropharmacological effects of this compound?

- Methodological Answer :

- Rodent behavioral assays : Tail-flick test (pain modulation) and elevated plus maze (anxiety) are standard for piperidine derivatives.

- Dose optimization : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish EC values.

- Control groups : Include both vehicle controls and benchmark compounds (e.g., fentanyl analogs for opioid receptor studies) .

Q. How can researchers mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer :

- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real time.

- Quality control : Use orthogonal methods (e.g., NMR + HPLC) for purity assessment, as recommended for similar amines in PubChem datasets .

- Scale-up protocols : Maintain consistent stirring rates and temperature gradients during hydrogenation steps .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as advised for hazardous amines in ECHA guidelines .

- Waste disposal : Neutralize acidic residues with bicarbonate before disposal, following EPA protocols for nitrogen-containing compounds .

- Emergency response : Maintain antidotes (e.g., naloxone) on-site for accidental exposure during receptor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.